DAT vs. NET Transporter Selectivity: IPH Demonstrates Dopaminergic Preference Unseen in Methylphenidate
Isopropylphenidate (IPH) exhibits a unique dopamine transporter (DAT)-preferring selectivity profile that is distinct from methylphenidate (MPH). In competitive cellular uptake assays, IPH demonstrated greater DAT than NET inhibition, with a DAT/NET uptake ratio indicative of preferential dopaminergic activity [1]. This finding was corroborated by binding studies showing IPH displayed greater DAT binding (IC₅₀ = 255 nM) than NET binding (IC₅₀ = 2,810 nM) [2]. In contrast, MPH exhibits a more balanced inhibition profile, typically with a NET/DAT ratio near unity or with slightly greater NET potency. This reversed selectivity represents a key pharmacological differentiation.
| Evidence Dimension | DAT vs. NET uptake inhibition and binding selectivity |
|---|---|
| Target Compound Data | IPH: DAT IC₅₀ = 255 nM; NET IC₅₀ = 2,810 nM (binding). Uptake assay corroborates greater DAT than NET activity. |
| Comparator Or Baseline | Methylphenidate (MPH): NET IC₅₀ ~ DAT IC₅₀ (balanced inhibition, typically NET/DAT ratio ~1 or slightly NET-preferring). |
| Quantified Difference | IPH is approximately 11-fold more potent at DAT than NET in binding, whereas MPH shows no such selectivity. IPH's DAT-preferring profile is unique among first-generation phenidates. |
| Conditions | HEK293 cells expressing human DAT, NET, and SERT; radioligand binding assays using [³H]WIN 35,428 (DAT) and [³H]nisoxetine (NET). |
Why This Matters
This reversed selectivity profile makes IPH a superior probe for isolating DAT-mediated effects in neuroscience research, where MPH's dual DAT/NET activity introduces confounding noradrenergic variables.
- [1] Markowitz, J. S., Zhu, H. J., & Patrick, K. S. (2013). Isopropylphenidate: an ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability. Journal of Child and Adolescent Psychopharmacology, 23(10), 648–654. View Source
- [2] Luethi, D., Kaeser, P. J., Brandt, S. D., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2018). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology, 134(Pt A), 133–140. View Source
